molecular formula C10H12O3S B8698612 2-Ethoxy-4-(methylsulfanyl)benzoic acid CAS No. 89407-44-3

2-Ethoxy-4-(methylsulfanyl)benzoic acid

Cat. No.: B8698612
CAS No.: 89407-44-3
M. Wt: 212.27 g/mol
InChI Key: LMKXRAWKNZUBHY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzoic Acid Derivative Research

The journey of benzoic acid and its derivatives began in the 16th century with the discovery of benzoic acid itself through the dry distillation of gum benzoin. wikipedia.orgchemeurope.comnewworldencyclopedia.org The compound's composition was later determined by Justus von Liebig and Friedrich Wöhler in 1832. chemeurope.com Early industrial production relied on processes that often yielded products with significant impurities, such as chlorinated benzoic acid derivatives. wikipedia.orgchemeurope.comnewworldencyclopedia.org

A significant advancement came with the development of modern commercial production, which involves the partial oxidation of toluene (B28343) using cobalt or manganese naphthenate catalysts. wikipedia.orgchemeurope.comnewworldencyclopedia.org This method is considered more environmentally friendly and produces a purer product. chemeurope.com The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski opened the door to its use as a preservative and spurred further investigation into the biological activities of its derivatives. wikipedia.orgchemeurope.com Over the last few decades, research has increasingly focused on synthesizing and screening novel benzoic acid derivatives for potential use as medicinal agents, including in the development of anticancer drugs. preprints.org

Significance of Substituted Benzoic Acids in Contemporary Organic Synthesis

Substituted benzoic acids are fundamental building blocks in modern organic synthesis. preprints.org They serve as important precursors for the industrial manufacturing of a wide array of organic substances. wikipedia.orgnewworldencyclopedia.org The versatility of the benzoic acid scaffold allows for the synthesis of diverse bioactive molecules and pharmaceuticals. preprints.orgresearchgate.net For instance, derivatives of benzoic acid are found in the structures of well-known drugs such as the diuretic furosemide and the topical anesthetic benzocaine. preprints.org

The chemical reactivity of a substituted benzoic acid is profoundly influenced by the nature and position of its substituents on the aromatic ring. researchgate.net Electron-donating groups increase electron density in the ring and decrease the acidity of the carboxylic acid, while electron-withdrawing groups have the opposite effect. libretexts.org This principle is exploited by synthetic chemists to fine-tune the properties of molecules for specific applications. Research continues to explore more efficient and sustainable synthetic methods, such as the use of selective catalysts for the oxidation of benzyl (B1604629) alcohols to their corresponding benzoic acids. researchgate.net Furthermore, specific substituted benzoic acids have been identified as crucial intermediates in the synthesis of specialized pharmaceuticals, such as cardiotonic drugs. researchgate.net

Structural Features and Chemical Environment of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

The molecular structure of this compound is characterized by a central benzene (B151609) ring with three substituents. The defining feature is the carboxylic acid (-COOH) group, which establishes the molecule as a benzoic acid derivative. The other two substituents are an ethoxy group (-OCH₂CH₃) at the ortho (position 2) and a methylsulfanyl group (-SCH₃) at the para (position 4) position relative to the carboxyl group.

The chemical environment of the molecule is dictated by the electronic and steric effects of these groups.

Carboxylic Acid Group: This group is electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and increases the compound's acidity. wikipedia.org

Ethoxy Group: As an oxygen-containing substituent, the ethoxy group is strongly electron-donating through resonance. Its placement at the ortho position creates significant steric hindrance. This forces the larger carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. youtube.com This effect can increase the acidity of the benzoic acid by improving the stability of the corresponding carboxylate anion. youtube.com

Methylsulfanyl Group: The sulfur-containing methylsulfanyl group is also generally considered to be electron-donating via resonance.

The combination of these substituents makes this compound a polysubstituted aromatic compound with a complex interplay of electronic and steric factors that govern its reactivity and potential interactions.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.26 g/mol
Functional Groups Carboxylic Acid, Ether (Ethoxy), Thioether (Methylsulfanyl)

Overview of Current Research Landscape on the Chemical Compound

While direct research focusing exclusively on this compound is limited in published literature, its structural similarity to other well-studied compounds provides a strong indication of its potential research applications. A closely related analog, 2-Methoxy-4-(methylsulfanyl)benzoic acid, is a documented key intermediate in the synthesis of the cardiotonic drugs Sulmazole and Isomazole. researchgate.net These drugs possess positive inotropic and vasodilator activity. researchgate.net

Given that an ethoxy group is a common and chemically similar substitute for a methoxy (B1213986) group in medicinal chemistry, it is highly probable that this compound is of significant interest as a building block for synthesizing new pharmaceutical agents. Research in this area would likely focus on its use as a precursor to create novel analogs of existing drugs, with the aim of improving efficacy, selectivity, or pharmacokinetic properties. The synthesis of such a specialized benzoic acid derivative would draw upon established methods for introducing substituents onto an aromatic ring, potentially involving multi-step reaction sequences. researchgate.netgoogle.com

Properties

CAS No.

89407-44-3

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-ethoxy-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H12O3S/c1-3-13-9-6-7(14-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

LMKXRAWKNZUBHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)SC)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 4 Methylsulfanyl Benzoic Acid and Analogues

Traditional Synthetic Pathways

Traditional syntheses of polysubstituted benzoic acids like 2-Ethoxy-4-(methylsulfanyl)benzoic acid typically rely on multi-step sequences starting from readily available precursors. These methods prioritize accessibility of starting materials and well-established chemical transformations.

Multi-Step Approaches from Readily Available Precursors

One common strategy involves the modification of functional groups on a pre-existing benzene (B151609) ring. For instance, a synthesis could commence from a substituted toluene (B28343) derivative, which is then oxidized to the corresponding benzoic acid at a later stage. youtube.com An alternative approach starts with a substituted phenol (B47542) or aniline, which provides a handle for further functionalization.

A plausible multi-step synthesis for a related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, has been developed starting from 2-methyl-5-nitrophenol, which achieved a total yield of 37%. researchgate.net A similar pathway could be envisioned for the target molecule, substituting the methylation reagent with an ethylating agent.

Illustrative Reaction Scheme (Hypothetical):

Starting Material → Intermediate 1 → Intermediate 2 → this compound

Directed Functionalization Strategies

Directed functionalization strategies offer a more controlled approach to the synthesis of substituted benzoic acids. These methods utilize a directing group to selectively introduce substituents at specific positions on the aromatic ring. For instance, the carboxylate group itself can direct ortho-lithiation, allowing for the introduction of a substituent at the 2-position. However, achieving substitution at both the 2- and 4-positions with high selectivity can be challenging and may require a combination of directing group effects and the inherent electronic properties of the starting material.

Recent advancements have focused on transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. scispace.comresearchgate.net While these methods are powerful, their application to the specific synthesis of this compound would require careful optimization of catalysts and reaction conditions.

Modern and Optimized Synthetic Routes

Modern synthetic methodologies aim to improve upon traditional methods by increasing efficiency, reducing the number of steps, and employing more environmentally benign procedures.

Catalytic Approaches (e.g., Transition Metal-Mediated Syntheses)

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com A potential catalytic approach to this compound could involve the coupling of a di-halogenated benzoic acid precursor with appropriate ethoxy and methylsulfanyl nucleophiles.

Rhodium-catalyzed C-H activation is another powerful tool for the direct functionalization of benzoic acids. nih.gov These methods can offer high regioselectivity and functional group tolerance, potentially streamlining the synthesis of the target molecule.

Catalyst SystemReaction TypePotential Application in Synthesis
Palladium(II) Acetate / LigandCross-CouplingIntroduction of ethoxy or methylsulfanyl group
Rhodium(III) complexC-H Activation/FunctionalizationDirect ethoxylation or methylation of a benzoic acid precursor
Copper(I) ChlorideEthoxylationConversion of a phenol to an ethoxy group google.com

Green Chemistry Principles in Synthesis Design (e.g., Microwave-Assisted, Solvent-Free Methods)

Green chemistry principles are increasingly being incorporated into synthetic design to minimize environmental impact. rsc.orgrsc.orgbrazilianjournals.com.br This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of benzoic acid derivatives. ijprdjournal.comajrconline.orgnih.gov The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net For example, the hydrolysis of benzamide (B126) to benzoic acid can be completed in 7 minutes with a 99% yield under microwave conditions, compared to 1 hour for the conventional method. rasayanjournal.co.in

Solvent-free, or neat, reaction conditions represent another green chemistry approach, eliminating the need for potentially harmful organic solvents. researchgate.net The oxidation of aldehydes to carboxylic acids using hydrogen peroxide and a selenium catalyst in water is an example of an eco-friendly protocol. mdpi.com

Green Chemistry ApproachAdvantagesPotential Application
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiencyEsterification, hydrolysis, and other functional group transformations
Solvent-Free ReactionsReduced waste, simplified workup, lower environmental impactOxidation and other reactions where reactants can be mixed directly
Use of Greener SolventsReduced toxicity and environmental persistenceReplacing hazardous solvents like chlorinated hydrocarbons with water or bio-based solvents
Catalytic ReactionsHigh atom economy, reduced waste from stoichiometric reagentsTransition metal-catalyzed C-H functionalization and cross-coupling reactions

Purity Assessment and Isolation Techniques

Following the synthesis, the purification and characterization of this compound are crucial to ensure the desired product has been obtained with a high degree of purity.

Common isolation techniques for benzoic acid derivatives include:

Extraction: This is a primary method for separating the acidic product from neutral or basic impurities. pitt.edu The crude reaction mixture can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the benzoic acid into its water-soluble salt. isroset.orgquora.com The aqueous layer is then separated and acidified to precipitate the pure benzoic acid.

Recrystallization: This technique is used to purify the solid product. The crude benzoic acid is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled to allow the pure compound to crystallize, leaving impurities behind in the solvent.

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be used for both purification and purity assessment, especially for separating mixtures of closely related compounds. researchgate.net

The purity of the final product is typically assessed using a combination of analytical methods:

Analytical TechniqueInformation Obtained
Melting Point A sharp melting point range is indicative of a pure compound.
Spectroscopy (NMR, IR) Provides structural information to confirm the identity of the compound.
Chromatography (TLC, HPLC, GC) Determines the number of components in a sample and can be used to quantify purity.

Mechanistic Investigations of Reactions Involving 2 Ethoxy 4 Methylsulfanyl Benzoic Acid

Reaction Kinetics and Thermodynamic Parameters

While specific experimental kinetic and thermodynamic data for 2-Ethoxy-4-(methylsulfanyl)benzoic acid are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous benzoic acid derivatives. The kinetics of reactions involving the carboxylic acid group, such as esterification, are influenced by the electronic and steric nature of the substituents on the benzene (B151609) ring.

The ethoxy group at the ortho position and the methylsulfanyl group at the para position are both electron-donating groups. This electronic character influences the reactivity of the carboxylic acid. For instance, in acid-catalyzed esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The electron-donating substituents can slightly destabilize the carbocation intermediate, potentially affecting the reaction rate.

Thermodynamic parameters for reactions of benzoic acids, such as the enthalpy and entropy of reaction, have been studied for various derivatives. For example, the thermal effect of the esterification of benzoic acid with 1-butyl alcohol has been determined to be 622 J·mol⁻¹, with activation energies for the forward and reverse reactions being 58.40 and 57.70 kJ·mol⁻¹, respectively. researchgate.net While these values are for a different esterification reaction, they provide a reasonable approximation of the energy profile for the esterification of this compound.

Table 1: Representative Thermodynamic and Kinetic Data for Benzoic Acid Esterification

ParameterValueReaction Context
Thermal Effect (ΔH)622 J·mol⁻¹Benzoic acid with 1-butyl alcohol researchgate.net
Activation Energy (Ea, forward)58.40 kJ·mol⁻¹Benzoic acid with 1-butyl alcohol researchgate.net
Activation Energy (Ea, reverse)57.70 kJ·mol⁻¹Benzoic acid with 1-butyl alcohol researchgate.net

Note: This data is for the esterification of unsubstituted benzoic acid and serves as an illustrative example.

Proposed Reaction Mechanisms for Transformational Processes (e.g., Decarbonylation, Esterification, Amidation)

The transformational processes of this compound are governed by well-established reaction mechanisms for carboxylic acids.

Esterification: The esterification of this compound, typically carried out with an alcohol in the presence of an acid catalyst, follows the Fischer esterification mechanism. masterorganicchemistry.commasterorganicchemistry.com This is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Amidation: The formation of an amide from this compound and an amine generally requires the activation of the carboxylic acid, as the amine is basic and will readily deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Common methods for amide formation include converting the carboxylic acid to a more reactive acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Decarbonylation: While less common for benzoic acids under standard laboratory conditions, decarbonylation can occur at high temperatures or in the presence of specific catalysts. The mechanism of decarboxylation of substituted benzoic acids has been a subject of theoretical and experimental studies. For ortho-substituted benzoic acids, the substituent can play a role in the transition state. capes.gov.br The process can be influenced by factors such as pH and the presence of catalysts. acs.org For instance, the decarboxylation of some aromatic carboxylic acids is catalyzed by transition metals like copper, palladium, or rhodium. nih.gov

Catalysis and Influence of Reaction Conditions on Pathways

Catalysis is a key element in controlling the reaction pathways of this compound. In esterification reactions, strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. masterorganicchemistry.comdnu.dp.ua The catalyst protonates the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Reaction conditions, including temperature and solvent, also play a significant role. Esterification reactions are typically heated to increase the reaction rate. The choice of solvent can influence the solubility of the reactants and the position of the equilibrium.

In the case of decarbonylation, the reaction conditions are more forcing. High temperatures are generally required, and the presence of a catalyst is often necessary to achieve reasonable reaction rates. nih.gov The nature of the catalyst can significantly influence the selectivity of the reaction.

Studies on Electrophilic and Nucleophilic Character

The electrophilic and nucleophilic character of this compound is determined by the interplay of its functional groups.

The carboxylic acid group is the primary electrophilic site in the molecule. The carbonyl carbon is electron-deficient and susceptible to attack by nucleophiles, as seen in esterification and amidation reactions. The acidity of the carboxylic proton also contributes to its electrophilic character.

The benzene ring, substituted with two electron-donating groups (ethoxy and methylsulfanyl), is nucleophilic in character. The ethoxy group is a strong activating group, and the methylsulfanyl group is a moderately activating group. Both groups direct electrophilic aromatic substitution to the ortho and para positions. The presence of these activating groups makes the aromatic ring more susceptible to attack by electrophiles compared to unsubstituted benzene.

The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons and can act as a nucleophilic center. For example, it can be oxidized to a sulfoxide (B87167) or a sulfone.

Advanced Spectroscopic Characterization Techniques for 2 Ethoxy 4 Methylsulfanyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-Ethoxy-4-(methylsulfanyl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its chemical structure and conformation.

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The ethoxy group would be identified by a triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The methylsulfanyl group would present a sharp singlet. The aromatic region would display a more complex pattern due to the substitution, with three protons in different chemical environments. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, this would include signals for the two carbons of the ethoxy group, the methyl carbon of the methylsulfanyl group, the six aromatic carbons (which would be distinct due to the substitution pattern), and the carbonyl carbon of the carboxylic acid group, which characteristically appears far downfield.

Based on data from analogous compounds such as 2-ethoxybenzoic acid and 4-(methylthio)benzoic acid, the expected chemical shifts can be estimated. For instance, in 2-ethoxybenzoic acid, the ethoxy group's CH₃ and CH₂ protons appear around 1.4 ppm and 4.1 ppm, respectively. In 4-(methylthio)benzoic acid, the SCH₃ protons are observed around 2.5 ppm. The aromatic protons in these analogues span the region of approximately 6.9 to 8.0 ppm. The carboxylic acid proton is typically found above 10 ppm.

Similarly, the ¹³C-NMR chemical shifts can be predicted. The ethoxy group carbons would be expected in the ranges of 14-16 ppm (CH₃) and 60-65 ppm (CH₂). The methylsulfanyl carbon is anticipated around 15-20 ppm. The aromatic carbons would appear between 110 and 150 ppm, with their exact shifts influenced by the electronic effects of the substituents. The carboxylic acid carbonyl carbon is expected in the 165-175 ppm range.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-COOH>10.0Broad Singlet165-175
Aromatic-H6.8 - 8.0Multiplets / Doublets110-150
-OCH₂CH₃~4.1Quartet60-65
-SCH₃~2.5Singlet15-20
-OCH₂CH₃~1.4Triplet14-16

Note: These are estimated values based on analogous compounds and are subject to solvent effects and the specific electronic environment of the target molecule.

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between the methyl and methylene protons of the ethoxy group would be expected, confirming their connectivity. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the ethoxy and methylsulfanyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity across quaternary carbons, such as the substituted carbons in the benzene (B151609) ring. For instance, correlations from the methylene protons of the ethoxy group to the C2 aromatic carbon, and from the methylsulfanyl protons to the C4 aromatic carbon would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum could reveal through-space interactions between the ethoxy group protons and the proton at the C3 position of the aromatic ring, providing insights into the preferred conformation of the ethoxy group relative to the benzene ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. The presence of the ethoxy group would be indicated by C-O stretching vibrations, usually appearing in the 1250-1000 cm⁻¹ region. The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the methylsulfanyl group is typically weaker and appears in the 700-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-S stretching vibration are typically strong and can be more easily identified than in the FT-IR spectrum. The symmetric C=C stretching of the benzene ring usually gives a strong Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300WeakBroad, Strong (IR)
C-H stretch (Aromatic)3000-31003000-3100Medium
C-H stretch (Aliphatic)2850-30002850-3000Medium
C=O stretch (Carboxylic Acid)1680-17101680-1710Strong
C=C stretch (Aromatic)1450-16001450-1600Medium-Strong
C-O stretch (Ethoxy)1250-10001250-1000Strong (IR)
C-S stretch (Methylsulfanyl)700-600700-600Weak (IR), Strong (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₂O₃S), the molecular weight is 212.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 212.

The fragmentation pattern would be indicative of the structure. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 Da) or parts of it, such as -OH (17 Da). For this specific molecule, the following key fragments would be anticipated:

Loss of the ethoxy group (-OCH₂CH₃, 45 Da) leading to a fragment at m/z 167.

Loss of an ethyl radical (-CH₂CH₃, 29 Da) from the ethoxy group, resulting in a fragment at m/z 183.

Loss of the methylsulfanyl group (-SCH₃, 47 Da) to give a fragment at m/z 165.

Loss of a methyl radical (-CH₃, 15 Da) from the methylsulfanyl group, leading to a fragment at m/z 197.

Decarboxylation (loss of CO₂, 44 Da) to yield a fragment at m/z 168.

The relative abundance of these fragment ions would depend on their stability. The analysis of these fragments allows for the confirmation of the presence and location of the different functional groups.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Neutral Loss
212[M]⁺-
197[M - CH₃]⁺CH₃
183[M - C₂H₅]⁺C₂H₅
168[M - CO₂]⁺CO₂
167[M - OC₂H₅]⁺OC₂H₅
165[M - SCH₃]⁺SCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region. The benzene ring itself has characteristic π → π* transitions. The presence of substituents like the carboxylic acid, ethoxy, and methylsulfanyl groups, which act as chromophores and auxochromes, will shift the absorption maxima (λ_max) and can introduce new transitions, such as n → π*.

Computational Chemistry and Theoretical Analysis of 2 Ethoxy 4 Methylsulfanyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its properties. For a molecule like 2-Ethoxy-4-(methylsulfanyl)benzoic acid, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be used to achieve a balance between accuracy and computational cost.

Optimized Molecular Geometries and Conformational States

The first step in a computational analysis is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until the molecule is at its lowest energy state. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles for its most stable conformer.

Due to the flexibility of the ethoxy and carboxylic acid groups, several low-energy conformational states may exist. A conformational analysis would be performed by systematically rotating these flexible bonds to map the potential energy surface and identify all stable isomers and their relative energies. This analysis is crucial as the molecular conformation can significantly influence its chemical and physical properties.

Electronic Structure Analysis (HOMO-LUMO, Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the spatial distribution of these orbitals and provide a quantitative measure of the energy gap, offering insights into its potential reactivity. Global reactivity descriptors such as hardness, chemical potential, and electrophilicity index would also be derived from the HOMO and LUMO energies. nih.govsigmaaldrich.com

Illustrative Table of Quantum Chemical Descriptors (Note: The following values are hypothetical and serve only to illustrate the type of data generated from DFT calculations, as specific data for the target molecule is unavailable.)

ParameterSymbolHypothetical Value (eV)
Energy of HOMOEHOMO-6.50
Energy of LUMOELUMO-1.85
Energy GapΔE4.65
Ionization PotentialIP6.50
Electron AffinityEA1.85
Global Hardnessη2.325
Chemical Potentialµ-4.175
Electrophilicity Indexω3.74

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green or yellow areas represent neutral potential.

For this compound, an MESP map would highlight the electronegative oxygen atoms of the carboxyl and ethoxy groups in red, while the acidic proton of the carboxyl group would likely appear in blue. This analysis is invaluable for predicting how the molecule will interact with other molecules, including receptors or reactants.

Prediction and Simulation of Spectroscopic Parameters

DFT calculations are also used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra would be calculated. This involves determining the normal modes of vibration and their corresponding energies. These theoretical spectra help in the assignment of experimental spectral bands to specific functional group vibrations, such as the C=O stretch of the carboxylic acid or the C-S stretch of the methylsulfanyl group.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The simulated NMR data serves as a powerful tool for confirming the molecular structure.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface that connects reactants to products. A key objective is to locate the transition state—the highest energy point along the reaction coordinate.

By calculating the energy of the reactants, products, and the transition state, the activation energy for a reaction can be determined. This information is critical for understanding reaction kinetics and mechanisms. For example, one could theoretically study the esterification of the carboxylic acid group or the oxidation of the sulfide (B99878) group in this compound to understand the feasibility and pathways of these reactions.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and properties of materials in their condensed phases (e.g., crystal structure). In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would be expected to form strong intermolecular hydrogen-bonded dimers in the solid state, a common feature for benzoic acids.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. Such analyses would reveal the specific atoms involved in hydrogen bonding and quantify the strength of these interactions, providing a deeper understanding of the molecule's crystal packing and physical properties.

Crystallographic Studies and Solid State Characteristics of 2 Ethoxy 4 Methylsulfanyl Benzoic Acid

Single Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for 2-Ethoxy-4-(methylsulfanyl)benzoic acid could be located. Therefore, information on its crystal structure and unit cell parameters is not available.

There are no available studies that have determined the crystal structure and unit cell parameters for this compound.

Without a determined crystal structure, a conformational analysis of this compound in the solid state cannot be performed.

Specific details regarding the intermolecular interactions and crystal packing of this compound are unknown due to the lack of crystallographic data.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

A search of scientific literature did not yield any studies on the polymorphism or phase analysis of this compound using Powder X-ray Diffraction.

Co-crystallization Studies (if applicable)

There are no published reports on co-crystallization studies involving this compound.

Derivatization and Structural Modification Strategies for 2 Ethoxy 4 Methylsulfanyl Benzoic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters and amides, as well as reduction to an alcohol or complete removal through decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-Ethoxy-4-(methylsulfanyl)benzoic acid can be readily converted into esters and amides, which are crucial transformations for creating prodrugs, altering solubility, and for the synthesis of more complex molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. The Fischer-Speier esterification is a classic example of this approach. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation of the carboxylic acid and amine is often inefficient and requires high temperatures. Therefore, coupling agents are commonly employed to activate the carboxylic acid. A wide range of modern coupling reagents can be utilized, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) or uronium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These methods proceed under mild conditions and generally provide high yields of the corresponding amides. rsc.orgnih.govresearchgate.netacs.org Titanium(IV) tetrachloride has also been reported as an effective mediator for the direct amidation of benzoic acids. nih.gov

Reaction TypeReagents and ConditionsProductNotes
Esterification (Fischer)R'OH, cat. H₂SO₄, heat2-Ethoxy-4-(methylsulfanyl)benzoate esterEquilibrium-driven reaction; water removal is necessary.
Esterification (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. R'OH, pyridine2-Ethoxy-4-(methylsulfanyl)benzoate esterSuitable for a wide range of alcohols.
AmidationR'R''NH, DCC or EDC, DMAPN-substituted-2-ethoxy-4-(methylsulfanyl)benzamideCommonly used in peptide synthesis and medicinal chemistry. rsc.org
AmidationR'R''NH, PyBOP, DIPEAN-substituted-2-ethoxy-4-(methylsulfanyl)benzamideHigh yields and low racemization for chiral amines.
AmidationR'R''NH, TiCl₄, pyridineN-substituted-2-ethoxy-4-(methylsulfanyl)benzamideEffective for a range of carboxylic acids and amines. nih.gov

Reduction and Decarboxylation Pathways

Further modifications of the carboxylic acid group include its reduction to a primary alcohol or its complete removal from the aromatic ring.

Reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (2-ethoxy-4-(methylsulfanyl)phenyl)methanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. quora.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. It is important to note that LiAlH₄ is a strong, non-selective reducing agent and may also affect other functional groups if present. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly. quora.com Catalytic hydrogenation over specific catalysts, such as platinum on tin dioxide (Pt/SnO₂), has also been shown to be highly selective for the reduction of benzoic acid to benzyl alcohol under mild conditions. qub.ac.uk

Decarboxylation , the removal of the carboxyl group as carbon dioxide, can be achieved under various conditions. For aromatic carboxylic acids, this transformation often requires heating in the presence of a catalyst. Copper chromite in quinoline (B57606) is a classic method for decarboxylation. cdnsciencepub.com The Schmidt reaction, using hydrazoic acid, and the Hunsdiecker reaction, involving the silver salt of the carboxylic acid and bromine, also lead to decarboxylation, though the latter introduces a halogen in place of the carboxyl group. cdnsciencepub.com More contemporary methods involve transition-metal-catalyzed protodecarboxylation, for example, using a copper(I) oxide catalyst, which can be effective even for non-activated benzoic acids. organic-chemistry.org Bimetallic nanoparticles on supported ionic liquid phases have also been developed as multifunctional catalysts for the decarboxylation of aromatic carboxylic acids. nih.gov

Reaction TypeReagents and ConditionsProductNotes
Reduction1. LiAlH₄, THF 2. H₃O⁺ workup(2-Ethoxy-4-(methylsulfanyl)phenyl)methanolA powerful and common method for reducing carboxylic acids. quora.comdoubtnut.com
ReductionH₂, Pt/SnO₂ catalyst(2-Ethoxy-4-(methylsulfanyl)phenyl)methanolA selective catalytic hydrogenation method. qub.ac.uk
DecarboxylationCopper chromite, quinoline, heat1-Ethoxy-3-(methylsulfanyl)benzeneA traditional method for decarboxylation. cdnsciencepub.com
DecarboxylationAg₂CO₃, AcOH, DMSO1-Ethoxy-3-(methylsulfanyl)benzeneA modern silver-catalyzed protodecarboxylation method. organic-chemistry.org

Chemical Transformations of Ethoxy and Methylsulfanyl Groups

The ethoxy and methylsulfanyl substituents also present opportunities for structural modifications, including cleavage, alkylation, and oxidation/reduction reactions.

Ether Cleavage and Alkylation Reactions

The ethoxy group, an aryl alkyl ether, can be cleaved under strongly acidic conditions. libretexts.orglibretexts.orgpressbooks.pub Refluxing with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), will break the ether linkage. libretexts.orglibretexts.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will yield a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack. libretexts.orglibretexts.org Therefore, treatment of this compound with HBr would yield 2-hydroxy-4-(methylsulfanyl)benzoic acid and bromoethane.

Alkylation of the ethoxy group itself is not a common transformation. However, the phenolic product resulting from ether cleavage can be subsequently re-alkylated with different alkyl halides to introduce a variety of alkoxy groups, providing a route to analogues with modified lipophilicity and steric properties.

Oxidation and Reduction of Sulfur Moieties (e.g., to Sulfoxide (B87167), Sulfone)

The methylsulfanyl group is susceptible to oxidation, offering a straightforward route to the corresponding sulfoxide and sulfone derivatives. These oxidized sulfur species can significantly alter the electronic and steric properties of the molecule, as well as its potential for hydrogen bonding.

Oxidation of the sulfide (B99878) to a sulfoxide can be achieved with high selectivity using a variety of reagents. A common and mild oxidant is hydrogen peroxide, often in the presence of a catalyst or in a specific solvent system like glacial acetic acid, to prevent over-oxidation to the sulfone. nih.govjsynthchem.com Other reagents that can be used for this selective oxidation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) with careful control of stoichiometry (one equivalent).

Further oxidation of the sulfide or the intermediate sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or an excess of the reagents used for sulfoxide formation. acsgcipr.orgorganic-chemistry.org For instance, using two or more equivalents of m-CPBA or hydrogen peroxide, often with a catalyst like sodium tungstate, will typically yield the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or potassium peroxymonosulfate (B1194676) (Oxone®) are also effective for the direct oxidation of sulfides to sulfones. organic-chemistry.org

Reduction of the sulfoxide back to the sulfide is also a feasible transformation. researchgate.netorganic-chemistry.orgmdpi.comtandfonline.com This can be useful if the sulfoxide was used as a directing group or if the sulfide is the desired final product after a synthetic sequence involving the sulfoxide. A variety of reducing agents can be employed, such as triflic anhydride (B1165640) and potassium iodide, or a combination of oxalyl chloride and ethyl vinyl ether. organic-chemistry.orgmdpi.com

Reaction TypeReagents and ConditionsProductNotes
Selective Oxidation to SulfoxideH₂O₂, glacial acetic acid2-Ethoxy-4-(methylsulfinyl)benzoic acidA "green" and selective method. nih.gov
Selective Oxidation to Sulfoxide1 eq. m-CPBA, CH₂Cl₂2-Ethoxy-4-(methylsulfinyl)benzoic acidRequires careful control of stoichiometry.
Oxidation to SulfoneExcess H₂O₂ or m-CPBA2-Ethoxy-4-(methylsulfonyl)benzoic acidOver-oxidation from the sulfide. acsgcipr.org
Oxidation to SulfoneKMnO₄ or Oxone®2-Ethoxy-4-(methylsulfonyl)benzoic acidStrong oxidizing agents for direct conversion. organic-chemistry.org
Reduction of SulfoxideTf₂O, KI, MeCNThis compoundA chemoselective deoxygenation method. organic-chemistry.org
Reduction of Sulfoxide(COCl)₂, ethyl vinyl etherThis compoundApplicable to highly functionalized sulfoxides. mdpi.com

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Benzene (B151609) Ring

The substituents present on the benzene ring of this compound dictate the regioselectivity of further functionalization through electrophilic aromatic substitution or directed metalation.

Electrophilic Aromatic Substitution (EAS) involves the introduction of a new substituent (e.g., nitro, halogen, acyl) onto the aromatic ring. The outcome of EAS is governed by the combined directing effects of the existing groups. The substituents can be classified as follows:

-COOH (Carboxyl group): Deactivating and meta-directing. quora.comquora.comnumberanalytics.com

-OCH₂CH₃ (Ethoxy group): Activating and ortho, para-directing. wikipedia.org

-SCH₃ (Methylsulfanyl group): Activating and ortho, para-directing.

In this compound, the powerful activating and ortho, para-directing effects of the ethoxy and methylsulfanyl groups will dominate over the deactivating, meta-directing effect of the carboxylic acid. The ethoxy group at position 2 directs incoming electrophiles to positions 3 and 5. The methylsulfanyl group at position 4 directs to positions 3 and 5. Therefore, electrophilic substitution is strongly favored at the positions ortho to both activating groups, namely positions 3 and 5. Position 3 is sterically less hindered than position 5 (which is flanked by two substituents), suggesting that substitution at position 3 would be the major product.

Synthesis of Complex Molecular Architectures Featuring the this compound Scaffold

The this compound molecule serves as a versatile scaffold in synthetic chemistry, offering multiple reaction sites for the construction of more complex molecular architectures. preprints.orgresearchgate.net Its core structure, featuring a carboxylic acid, an electron-donating ethoxy group, and a potentially modifiable methylsulfanyl group, makes it an attractive building block for creating diverse and intricate compounds, including those with potential applications in medicinal chemistry. preprints.orgnih.gov The strategic derivatization of this scaffold allows for its incorporation into a wide array of larger molecules, from elaborate heterocyclic systems to macrocycles.

The primary anchor for synthetic elaboration is the carboxylic acid group, which readily participates in fundamental transformations such as amide and ester bond formation. nih.govnih.gov Furthermore, this benzoic acid derivative can be employed as a key component in powerful one-pot multicomponent reactions (MCRs), which enable the rapid assembly of complex structures from simple precursors. nih.govbeilstein-journals.org These strategies facilitate the exploration of chemical space and the generation of libraries of novel compounds built upon the this compound framework.

Amide Bond Formation and Bio-conjugation

One of the most direct methods for elaborating the this compound scaffold is through amide bond formation. The carboxylic acid moiety can be readily coupled with a diverse range of primary and secondary amines to yield the corresponding amides. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules and peptides. luxembourg-bio.com

Standard peptide coupling reagents are effectively used to facilitate this transformation. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The choice of coupling agent can be tailored to the specific substrates to optimize yield and minimize side reactions. This approach allows the this compound scaffold to be linked to amino acids, peptide fragments, or other amine-containing pharmacophores, thereby creating more complex, hybrid molecules.

Table 1: Representative Amide Coupling Reactions for Benzoic Acid Scaffolds The following table illustrates common coupling agents used for amide bond formation with benzoic acid derivatives, which are applicable to this compound.

Coupling ReagentAbbreviationAmine Partner (Example)Typical SolventReference
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPBenzylamineDMF, DCM nih.gov
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUβ-Alanine methyl esterDMF nih.gov
N,N'-DicyclohexylcarbodiimideDCCGlycine ethyl esterDCM, THF luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCAnilineDCM, Water (aq.) luxembourg-bio.com
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUMorpholineMeCN/Water luxembourg-bio.com

Multicomponent Reactions for Rapid Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex products from three or more starting materials in a single step. nih.gov These reactions are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse molecules for high-throughput screening. researchgate.net

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR where a carboxylic acid, an amine, an isocyanide, and a carbonyl compound (typically an aldehyde or ketone) combine to form a dipeptide-like scaffold. beilstein-journals.org this compound is well-suited to serve as the carboxylic acid component in an Ugi reaction. This enables the direct incorporation of its substituted phenyl ring into a larger, more complex structure in one pot, with the potential to introduce three additional points of diversity from the other reactants.

Table 2: Illustrative Ugi Four-Component Reaction This table provides a representative example of how this compound could be used in an Ugi reaction to generate a complex α-acylamino amide product.

ComponentExample ReactantRole in Product Structure
Carboxylic AcidThis compoundProvides the N-acyl group
AmineBenzylamineForms the backbone and provides an N-substituent
CarbonylIsobutyraldehydeProvides the α-carbon and its substituent
Isocyanidetert-Butyl isocyanideForms the amide and provides a second N-substituent

Incorporation into Macrocyclic Frameworks

Macrocycles are of significant interest in drug discovery due to their unique conformational properties. The this compound scaffold can be integrated into macrocyclic architectures through various cyclization strategies. beilstein-journals.org Typically, a linear precursor containing the benzoic acid moiety at one end and a complementary reactive group (such as an amine or alcohol) at the other is synthesized.

Intramolecular cyclization, often under high-dilution conditions to favor the ring-closing reaction over polymerization, can then be performed. If the precursor contains a terminal amine, an intramolecular amide coupling (macrolactamization) yields a macrocyclic lactam. Similarly, a terminal alcohol allows for an intramolecular esterification (macrolactonization) to form a macrolactone. The length and nature of the linker chain connecting the two reactive ends are critical for determining the size and properties of the resulting macrocycle. rsc.org

Table 3: Strategies for Macrocyclization Involving a Benzoic Acid Scaffold

Cyclization StrategyLinear Precursor StructureResulting Macrocycle TypeKey Reaction
MacrolactamizationBenzoic acid linked to a primary/secondary amineMacrolactamIntramolecular Amide Coupling
MacrolactonizationBenzoic acid linked to a hydroxyl groupMacrolactoneIntramolecular Esterification
Ring-Closing Metathesis (RCM)Benzoic acid esterified with an alkene-containing alcohol; a second alkene is present elsewhere in the moleculeUnsaturated MacrocycleOlefin Metathesis
Click Chemistry (CuAAC)Benzoic acid derivatized with an alkyne; an azide (B81097) group is present elsewhere in the moleculeTriazole-containing MacrocycleCopper-Catalyzed Azide-Alkyne Cycloaddition

Role As a Versatile Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Heterocyclic Systems

The structural backbone of 2-Ethoxy-4-(methylsulfanyl)benzoic acid makes it an ideal precursor for the synthesis of various heterocyclic compounds. The carboxylic acid function is a key handle for cyclization reactions, enabling the formation of rings that are prevalent in medicinal chemistry and materials science.

Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds with a wide array of pharmacological activities. A common and effective method for their synthesis involves the use of anthranilic acid (2-aminobenzoic acid) derivatives. nih.govnih.gov These precursors undergo acylation followed by cyclization with an amine or ammonia, often proceeding through a benzoxazinone intermediate, to yield the quinazolinone core. nih.gov While this compound is not a direct precursor in the most traditional routes due to the lack of an amino group at the 2-position, its structural isomer, 2-amino-4/5-ethoxy-X-(methylsulfanyl)benzoic acid, would be a suitable starting material. Alternatively, the this compound core can be incorporated into a quinazolinone structure through other pathways, such as the condensation of its corresponding acid chloride with a 2-aminobenzamide.

HeterocycleGeneral PrecursorKey TransformationResulting Structure
QuinazolinoneAnthranilic Acid DerivativeAcylation & CyclizationFused Benzene (B151609) and Pyrimidine Rings
2,3-fused Quinazolinone2-aminobenzamideReaction with α-keto acidPolycyclic fused system

Recent synthetic advances have focused on developing novel strategies for 2,3-fused quinazolinone derivatives, highlighting their importance as rigid, planar structures in drug design. rsc.org

Oxadiazoles

The 1,3,4-oxadiazole ring is a valued heterocycle in medicinal chemistry, known for its bioisosteric properties mimicking amide or ester groups. Substituted benzoic acids are standard starting materials for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govsphinxsai.com The synthesis typically begins with the conversion of the carboxylic acid to its corresponding acid hydrazide. nih.govuobaghdad.edu.iq This intermediate can then be cyclized with another carboxylic acid derivative or, more commonly, undergo dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃) to form the stable 1,3,4-oxadiazole ring. nih.govsphinxsai.com

This well-established sequence provides a direct pathway from this compound to a correspondingly substituted 1,3,4-oxadiazole, which can be further functionalized.

Table 1: Representative Synthesis of 1,3,4-Oxadiazoles from Benzoic Acids

Step Reactants Reagents Intermediate/Product Reference
1. Esterification Substituted Benzoic Acid, Ethanol Conc. H₂SO₄ Ethyl Benzoate Derivative sphinxsai.com
2. Hydrazinolysis Ethyl Benzoate Derivative, Hydrazine Hydrate Ethanol Benzoic Acid Hydrazide Derivative sphinxsai.com

Triazoles

Similar to oxadiazoles, 1,2,4-triazoles are five-membered heterocycles that are cornerstones in the development of pharmaceuticals and agrochemicals. ajchem-a.com The synthesis of 3,5-disubstituted 1,2,4-triazoles can be readily achieved starting from benzoic acid derivatives. A prevalent method involves the reaction of a substituted benzoic acid with thiocarbohydrazide at elevated temperatures. ajchem-a.comnih.gov This reaction first forms a 4-amino-5-mercapto-1,2,4-triazole intermediate, which incorporates the substituent from the initial benzoic acid. The resulting triazole can then be used in subsequent reactions to build more complex molecules. Although aromatic carboxylic acids can be less reactive than their aliphatic counterparts in this specific reaction, the method remains a viable route for creating triazole derivatives from precursors like this compound. nih.gov

Intermediate in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds. Carboxylic acids are frequently employed as one of the key components in many named MCRs.

The Ugi reaction, for example, is a well-known MCR that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a di-peptide derivative. The carboxylic acid component is incorporated directly into the final product, providing the C-terminal residue. This compound, with its carboxylic acid functionality, is a suitable candidate for use in such MCRs. Its participation would introduce the 2-ethoxy-4-(methylsulfanyl)phenyl moiety into the final structure, allowing for the generation of a diverse library of complex molecules built around this specific scaffold.

Scaffold for the Development of New Reagents and Ligands

A scaffold in chemistry refers to a core molecular structure upon which various functional groups can be appended to create a family of related compounds. This compound serves as an excellent foundational scaffold. Its utility is most evident when it is used to build the heterocyclic systems described previously.

Heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. By serving as the precursor to these important heterocyclic cores, this compound is instrumental in the development of new ligands and potential therapeutic agents. For instance, various 1,2,4-triazole benzoic acid hybrids have been synthesized and evaluated for their biological activities, demonstrating the value of combining these two structural motifs. researchgate.net The ethoxy and methylsulfanyl groups on the benzoic acid ring provide additional points for modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Contribution to Advanced Chemical Synthesis Methodologies

The evolution of organic synthesis is driven by the development of more efficient, sustainable, and powerful reaction methodologies. The use of versatile building blocks like this compound is central to these advancements. Modern synthetic strategies often focus on one-pot or tandem reactions that minimize purification steps and reduce waste.

An example of such an advanced methodology is the one-pot synthesis-functionalization of 1,3,4-oxadiazoles directly from carboxylic acids. nih.gov In such a protocol, the carboxylic acid is first converted in situ to the oxadiazole, which is then immediately subjected to a second reaction, such as a C-H arylation or amination, all within the same reaction vessel. nih.gov Applying this strategy to this compound would allow for the rapid and efficient synthesis of highly functionalized oxadiazole derivatives. This approach not only streamlines the synthesis but also opens up new avenues for creating novel molecular architectures that would be difficult to access through traditional, stepwise methods.

Future Research Directions and Unexplored Avenues for 2 Ethoxy 4 Methylsulfanyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of green and sustainable methods for synthesizing 2-Ethoxy-4-(methylsulfanyl)benzoic acid. Traditional synthetic approaches often rely on harsh reagents and produce significant waste. Modern synthetic chemistry offers several promising alternatives that could be explored.

One key area of development is the use of catalytic C-H activation. This would involve the direct functionalization of a more readily available precursor, reducing the number of synthetic steps and improving atom economy. For instance, a hypothetical route could involve the direct ethoxylation and methylation of a suitable benzoic acid derivative, catalyzed by a transition metal complex.

Furthermore, the principles of green chemistry could be applied to existing routes. This would involve replacing hazardous solvents with greener alternatives, utilizing renewable starting materials, and developing catalytic systems that can be recycled and reused. Research into biocatalytic methods, using enzymes to perform specific transformations, could also lead to highly efficient and environmentally benign synthetic pathways. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Research Focus
C-H Activation Fewer steps, higher atom economy, reduced waste. Development of selective catalysts for ethoxylation and methylsulfanylation.
Green Chemistry Reduced environmental impact, safer processes. rsc.org Solvent substitution, use of renewable feedstocks, catalyst recycling.

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and further transformations of this compound is crucial for optimizing reaction conditions and developing new applications. Future research should employ a combination of experimental and computational techniques to probe these mechanisms in detail.

For instance, detailed kinetic studies could be performed to understand the rate-determining steps of key reactions. The use of isotopic labeling, where one or more atoms in a molecule are replaced by an isotope, can provide valuable insights into bond-breaking and bond-forming processes. Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to identify and characterize transient intermediates. nih.govresearchgate.netmasterorganicchemistry.com

Computational chemistry, using methods like Density Functional Theory (DFT), will be an invaluable tool for modeling reaction pathways, calculating activation energies, and predicting the structures of intermediates and transition states. This synergistic approach of experimental and computational studies will provide a comprehensive picture of the underlying reaction mechanisms. nih.govresearchgate.net

Exploration of Supramolecular Assembly and Chemical Material Science Applications

The functional groups present in this compound, namely the carboxylic acid, ether, and thioether moieties, make it an interesting candidate for applications in supramolecular chemistry and materials science. The carboxylic acid group can participate in hydrogen bonding to form dimers or extended networks. The thioether group can coordinate to metal centers, opening up possibilities for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org

Future research could explore the self-assembly of this molecule into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes. The properties of these materials could then be investigated for potential applications in areas like sensing, catalysis, or drug delivery.

Furthermore, the incorporation of this compound as a ligand in MOFs could lead to materials with interesting porous, optical, or electronic properties. The ethoxy and methylsulfanyl groups can be systematically varied to tune the properties of these materials for specific applications.

Table 2: Potential Supramolecular and Materials Science Applications

Application Area Key Functional Group(s) Potential Properties and Uses
Supramolecular Gels Carboxylic Acid (Hydrogen Bonding) Stimuli-responsive materials, soft robotics.
Liquid Crystals Anisotropic Molecular Shape Display technologies, optical sensors.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the exploration of the chemical space around this compound and to enable its efficient production, future research should focus on integrating its synthesis with flow chemistry and automated platforms. nih.govgoogle.comjst.org.in

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the ability to easily scale up production. nih.govgoogle.comjst.org.inresearchgate.net The synthesis of this compound and its derivatives could be adapted to a flow process, allowing for rapid optimization of reaction conditions and on-demand production. acs.org

Furthermore, automated synthesis platforms can be used to rapidly generate a library of derivatives of this compound by systematically varying the substituents on the aromatic ring. nih.govsigmaaldrich.comresearchgate.net This high-throughput approach would be invaluable for structure-activity relationship studies in areas such as medicinal chemistry or materials discovery. nih.govsigmaaldrich.comresearchgate.net The combination of flow chemistry and automated synthesis represents a powerful paradigm for the future of chemical research and development involving this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-ethoxy-4-(methylsulfanyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves etherification and sulfanylation steps. For example, ethoxy groups can be introduced via nucleophilic substitution using ethyl bromide under basic conditions (e.g., NaH in DMF at 60°C). The methylsulfanyl group may be added via thiolation of a precursor (e.g., 4-chlorobenzoic acid) using methyl mercaptan and a catalyst like CuI . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction yields depend on stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to ethylating agent) and temperature control to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC-UV/Vis (C18 column, methanol:water = 70:30, λ = 254 nm) to assess purity (>95% ideal).
  • NMR (¹H and ¹³C) to confirm substituent positions: Ethoxy protons appear as a triplet (δ ~1.3 ppm) and quartet (δ ~4.0 ppm), while methylsulfanyl protons resonate as a singlet (δ ~2.5 ppm) .
  • LC-MS (ESI+ mode) for molecular ion detection ([M+H]+ expected at m/z 228.1) and fragmentation patterns .

Q. What are the key functional group reactivities of this compound in further derivatization?

  • Methodological Answer :

  • The carboxylic acid group enables esterification (e.g., with DCC/DMAP) or amide formation (via EDC/HOBt coupling).
  • The methylsulfanyl group is susceptible to oxidation (e.g., H₂O₂ in acetic acid yields sulfoxide/sulfone derivatives).
  • The ethoxy group can undergo dealkylation under acidic conditions (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. How should researchers address contradictory data in toxicity studies of this compound?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variability) may arise from differences in model organisms or administration routes. Mitigate by:

  • Conducting comparative assays (e.g., in vitro cytotoxicity in HepG2 vs. HEK293 cells using MTT assays).
  • Validating results with QSAR models to predict systemic toxicity based on structural analogs .
  • Referencing EFSA guidelines for flavouring agents to assess metabolic detoxification pathways (e.g., glucuronidation vs. sulfation) .

Q. What metabolic pathways are predicted for this compound in mammalian systems?

  • Methodological Answer :

  • Phase I Metabolism : Cytochrome P450-mediated O-deethylation (CYP2C9/3A4) to yield 4-(methylsulfanyl)salicylic acid.
  • Phase II Metabolism : Glucuronidation (UGT1A1/1A9) of the carboxylic acid or sulfation (SULT1A1) of the hydroxyl group post-deethylation.
  • Validate using hepatic microsomal assays with NADPH cofactors and LC-MS/MS metabolite profiling .

Q. How can retrosynthetic analysis inform novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Apply AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio) to prioritize routes with high atom economy.
  • Example: Replace the ethoxy group with a piperidinyl moiety via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) to enhance CNS permeability .
  • Screen derivatives via molecular docking (e.g., targeting COX-2 or PPARγ) to predict binding affinity before synthesis .

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :

  • Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive vs. non-competitive).
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics to target enzymes (e.g., tyrosinase or acetylcholinesterase).
  • Validate with site-directed mutagenesis of enzyme active sites to identify critical residues for interaction .

Q. How does the stability of this compound vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C typical for benzoic acid derivatives).
  • Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC. Use amber glassware or antioxidants (e.g., BHT) to mitigate .
  • pH Stability : Test solubility and integrity in buffers (pH 2–10). Carboxylic acid protonation (pH < pKa ~4.2) reduces aqueous solubility but enhances lipid membrane permeability .

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